molecular formula C13H15N3O2 B1305165 Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate CAS No. 68462-61-3

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

Cat. No. B1305165
CAS RN: 68462-61-3
M. Wt: 245.28 g/mol
InChI Key: CJCXZTWYOFENDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that has many biochemical, physiological, and structural properties that make it ideal for use in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate plays a crucial role in the synthesis and structural analysis of various compounds. It has been used in the formation of aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis, showcasing its importance in the synthesis of biologically significant molecules (Mackenzie, Wilson, Shaw, & Ewing, 1988). Additionally, the compound is vital in the study of hydrogen-bonded supramolecular structures, as demonstrated in research where various ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were linked through hydrogen bonds, forming complex molecular structures (Costa, Boechat, Wardell, Ferreira, Low, & Glidewell, 2007).

Nucleoside Synthesis

The compound is instrumental in the synthesis of nucleosides, which are key components of nucleic acids. A notable example is its use in the preparation of 1-β-D-arabinofuranosyl-aminoimidazoles, which are related to purine nucleosides, a fundamental part of genetic material (Mackenzie & Shaw, 1978).

Biomedical Research

In biomedical research, this compound is a precursor for the development of potential therapeutic agents. For example, it has been used in the creation of imidazole-based peptidomimetics, which have applications in drug design and development (Skogh, Fransson, Sköld, Larhed, & Sandström, 2013). This highlights its role in the synthesis of compounds with potential pharmaceutical applications.

Material Science and Crystallography

The compound is also significant in material science and crystallography. Studies involving its structural properties and crystal packing contribute to a better understanding of molecular interactions and the design of new materials (Yeong, Chia, Quah, & Tan, 2018).

Mechanism of Action

Target of Action

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate primarily targets specific enzymes and receptors within the body. These targets often include kinases and other proteins involved in cellular signaling pathways. The imidazole ring structure is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry .

Mode of Action

The compound interacts with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can inhibit or modulate the activity of the target enzymes or receptors. For example, binding to a kinase might inhibit its activity, leading to downstream effects on cell proliferation and survival .

Biochemical Pathways

this compound affects several biochemical pathways, particularly those involved in cell signaling and metabolism. By inhibiting key enzymes, the compound can disrupt pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed well due to its ethyl ester group, which enhances lipophilicity. It is distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound’s action results in the inhibition of target enzymes, leading to altered cellular functions. This can manifest as reduced cell proliferation, increased apoptosis, and changes in gene expression. At the cellular level, these effects can contribute to the compound’s therapeutic potential in treating diseases such as cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. For instance, the stability of the imidazole ring can be affected by pH changes, which might alter its binding affinity to targets. Additionally, the presence of other drugs or biomolecules can lead to competitive inhibition or synergistic effects, impacting the compound’s efficacy and stability .

This comprehensive understanding of this compound’s mechanism of action highlights its potential as a therapeutic agent and underscores the importance of considering various factors in its development and application.

: Synthesis and therapeutic potential of imidazole containing compounds

properties

IUPAC Name

ethyl 5-amino-1-benzylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)16(9-15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCXZTWYOFENDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384659
Record name Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68462-61-3
Record name Ethyl 5-amino-1-(phenylmethyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68462-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

Q & A

Q1: What are the different alkylation and acylation reactions that ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate can undergo?

A1: [] this compound exhibits diverse reactivity with alkylating and acylating agents:

    Q2: How does the research leverage this compound to synthesize more complex imidazole derivatives?

    A2: [] The research utilizes this compound as a building block for synthesizing more complex imidazoles, mimicking intermediates in biological pathways:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.